4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
Description
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is a complex organic compound characterized by the presence of methoxyphenyl and nitrophenyl groups attached to a piperazinecarboxamide core
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-7-5-15(6-8-17)20-9-11-21(12-10-20)18(23)19-14-3-2-4-16(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILHXBLRGDTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with the piperazine derivative.
Introduction of Nitrophenyl Group: The nitrophenyl group is added through a similar nucleophilic aromatic substitution reaction, using a nitro-substituted benzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated reagents and strong bases or acids depending on the type of substitution.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide.
Reduction: Formation of 4-(4-methoxyphenyl)-N-(3-aminophenyl)-1-piperazinecarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl and nitrophenyl groups can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that enhances the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-N-(3-aminophenyl)-1-piperazinecarboxamide: Similar structure but with an amine group instead of a nitro group.
4-(4-Hydroxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is unique due to the combination of methoxy and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
